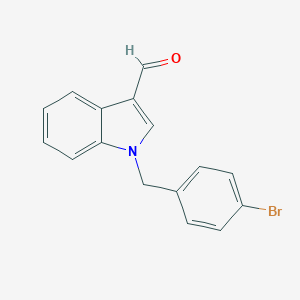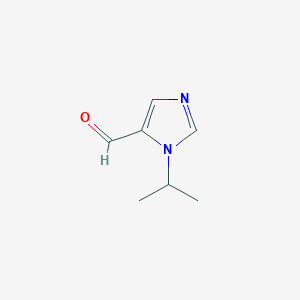
1-Isopropyl-1H-imidazole-5-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1H-imidazole-5-carbaldehydes involves copper-catalyzed oxidative coupling reactions of amidines and α,β-unsaturated aldehydes, demonstrating high functional group compatibility and atom economy under mild conditions (Li et al., 2015). Another method for synthesizing imidazole derivatives includes the reaction of isopropyl amine with glyoxal, formaldehyde, and ammonia, leading to the creation of 1-Isopropyl-imidazole and its further transformation into various derivatives (Qi, 2011).
Molecular Structure Analysis
The structure and properties of imidazole derivatives, including those similar to 1-Isopropyl-1H-imidazole-5-carbaldehyde, have been extensively studied through methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and synthesis of these compounds.
Chemical Reactions and Properties
Imidazole derivatives participate in a wide range of chemical reactions, including nucleophilic substitution, cycloaddition, and condensation reactions. These reactions are essential for synthesizing complex organic compounds, pharmaceuticals, and agrochemicals. For example, silver-catalyzed domino reactions have been developed for the regioselective formation of C-N bonds, offering a new route to imidazole-5-carbaldehydes (Wang et al., 2017).
Applications De Recherche Scientifique
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Here are some of the fields where imidazoles are commonly used:
-
Pharmaceuticals and Agrochemicals : Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are key components to functional molecules that are used in a variety of everyday applications .
-
Dyes for Solar Cells and Other Optical Applications : Emerging research into dyes for solar cells and other optical applications is being conducted with imidazoles .
-
Functional Materials : Imidazoles are being deployed in the development of functional materials .
Safety And Hazards
“1-Isopropyl-1H-imidazole-5-carbaldehyde” is classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-propan-2-ylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-5-8-3-7(9)4-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIWEUWQSDSUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-imidazole-5-carbaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
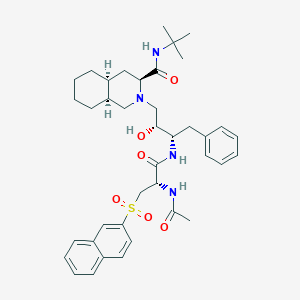
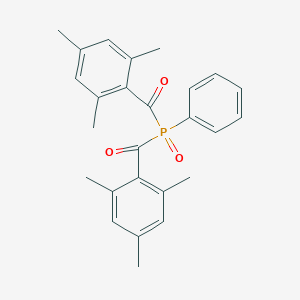
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
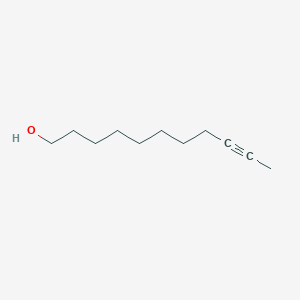
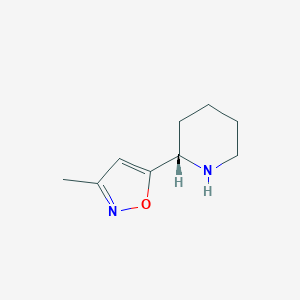
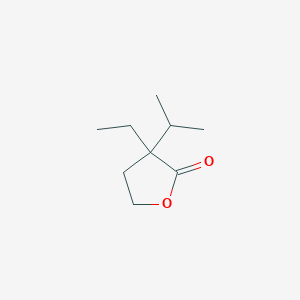
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

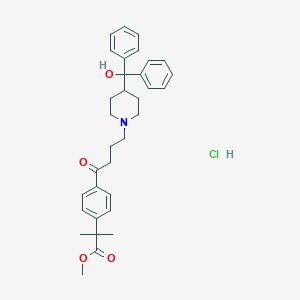
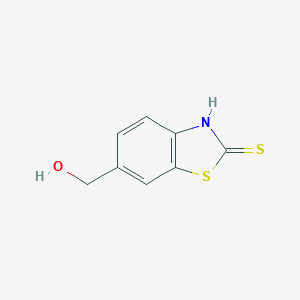
![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)

